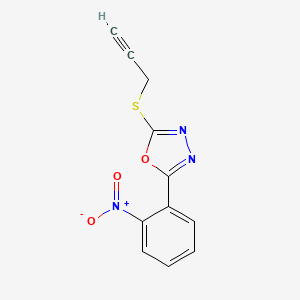
2-(4-bromo-2-chlorophenoxy)propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(4-bromo-2-chlorophenoxy)propanamide involves complex chemical reactions and processes. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved through reactions analyzed by NMR and FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction, indicating the intricate methods involved in synthesizing such compounds (Kulai & Mallet-Ladeira, 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the physical and chemical behavior of a compound. The crystal structure of similar compounds, such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has been elucidated using single-crystal X-ray diffraction, revealing the monoclinic system and space group details, which are essential for understanding the molecular geometry and interactions (Liu et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are diverse. The reaction of acetone-4-chlorophenylhydrazone with bromine in the presence of acetamide, leading to the formation of 2-bromo-2-(4-chlorophenylazo)-propane, demonstrates the reactivity and potential for various chemical transformations. This process highlights the compound's ability to undergo nucleophilic displacements, offering insights into its chemical behavior (Schantl & Gstach, 1985).
Physical Properties Analysis
The physical properties of compounds like this compound can be inferred from related studies. For instance, the crystal structure of optically active 2-(4-chlorophenoxy)propionic acid revealed hydrogen bonding and weaker intermolecular interactions, which are significant in determining the compound's physical state, solubility, and stability (Sørensen, Collet, & Larsen, 1999).
Chemical Properties Analysis
Chemical properties are closely linked to the compound's structure and reactivity. The selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate through a Pd-catalyzed Suzuki cross-coupling reaction showcases the compound's chemical versatility and reactivity, which are crucial for its potential applications in various chemical syntheses (Nazeer et al., 2020).
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJFWLXBSHWJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[3-(benzyloxy)benzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4712200.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4712209.png)
![1-(butylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4712217.png)
![2-(2-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4712225.png)
![6-ethyl-3-(4-fluorophenyl)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B4712229.png)
![N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4712233.png)

![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4712266.png)

![2-{[({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4712283.png)
![N-(3-iodophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4712286.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B4712289.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4712312.png)